molecular formula C19H12FN3O3S B11359411 N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11359411
M. Wt: 381.4 g/mol
InChI Key: GRVBGGOIRMKVCW-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and a fluoro-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both benzofuran and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H12FN3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C19H12FN3O3S/c1-10-6-7-11(8-13(10)20)17(24)18-16(12-4-2-3-5-15(12)26-18)21-19(25)14-9-27-23-22-14/h2-9H,1H3,(H,21,25)

InChI Key

GRVBGGOIRMKVCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4)F

Origin of Product

United States

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